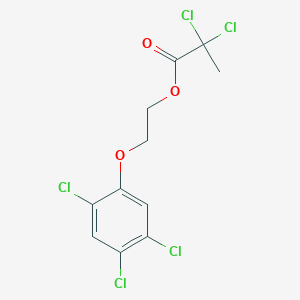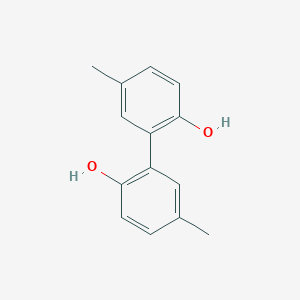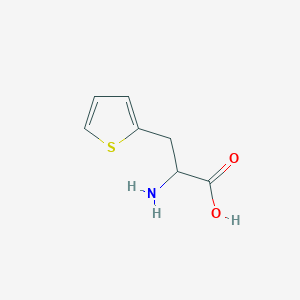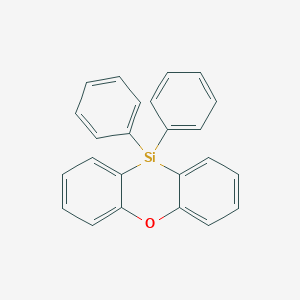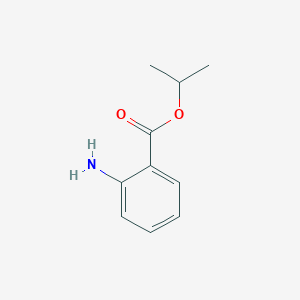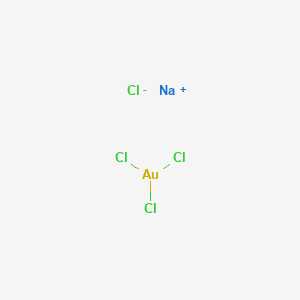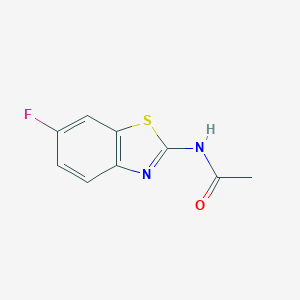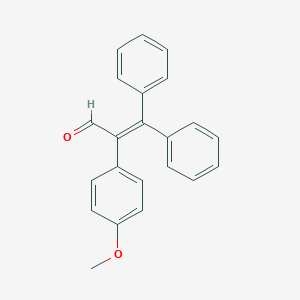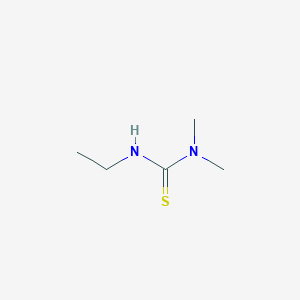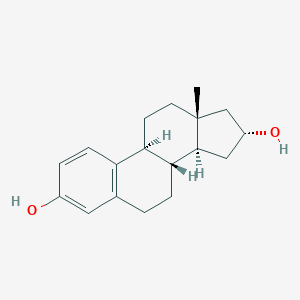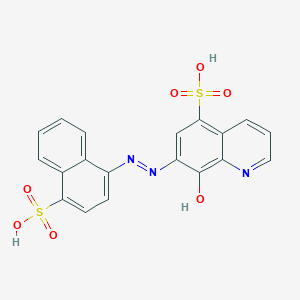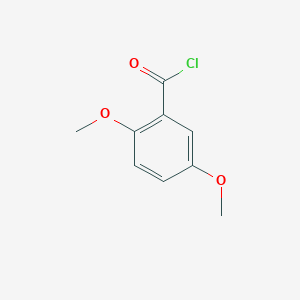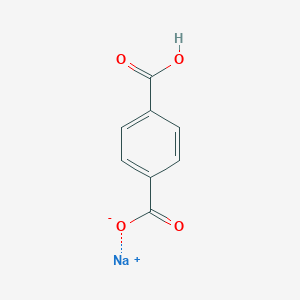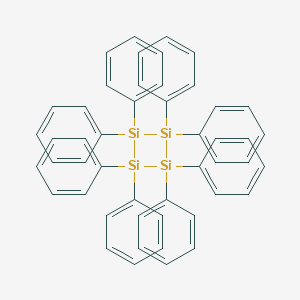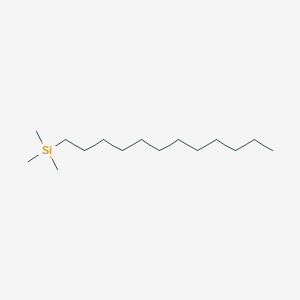
Dodecyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(trimethyl)silane, also known as DTMS, is an organosilicon compound. It is widely used in scientific research for its unique properties. DTMS is a colorless, odorless liquid that is soluble in organic solvents. It is used as a surfactant, a reagent, and a precursor in various chemical reactions.
Mécanisme D'action
Dodecyl(trimethyl)silane acts as a surfactant by reducing the surface tension of the liquid. It forms a monolayer on the surface of the liquid, which stabilizes the emulsion or suspension. Dodecyl(trimethyl)silane also acts as a reagent in various chemical reactions. It can be used as a source of dodecyl group in the synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
Dodecyl(trimethyl)silane has no known biochemical or physiological effects. It is not toxic to humans or animals. However, it should be handled with care as it is a flammable liquid.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecyl(trimethyl)silane is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. Dodecyl(trimethyl)silane is also relatively inexpensive compared to other reagents. However, Dodecyl(trimethyl)silane is highly flammable and should be handled with care. It should be stored in a cool, dry place away from heat and flame.
Orientations Futures
Dodecyl(trimethyl)silane has potential applications in the production of siloxane-based polymers. It can also be used as a surfactant in the production of emulsions and suspensions. Future research could focus on the development of new synthetic routes for Dodecyl(trimethyl)silane, as well as the optimization of its use in various chemical reactions. Dodecyl(trimethyl)silane could also be used in the production of new materials with unique properties.
Méthodes De Synthèse
Dodecyl(trimethyl)silane can be synthesized by the reaction of dodecyl chloride with trimethylsilyl chloride in the presence of a catalyst. The reaction takes place at room temperature and produces Dodecyl(trimethyl)silane in high yield. The purity of Dodecyl(trimethyl)silane can be increased by distillation and recrystallization.
Applications De Recherche Scientifique
Dodecyl(trimethyl)silane is widely used in scientific research as a surfactant. It is used to stabilize emulsions and suspensions in various chemical reactions. Dodecyl(trimethyl)silane is also used as a reagent in the synthesis of various organic compounds. It is used in the preparation of siloxane-based polymers, which are used in the production of electronic devices, cosmetics, and medical implants.
Propriétés
Numéro CAS |
17908-09-7 |
|---|---|
Nom du produit |
Dodecyl(trimethyl)silane |
Formule moléculaire |
C15H34Si |
Poids moléculaire |
242.52 g/mol |
Nom IUPAC |
dodecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3 |
Clé InChI |
ZHKRBCQSLSTSAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C)C |
Synonymes |
DODECYLTRIMETHYLSILANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



